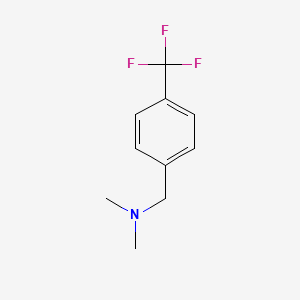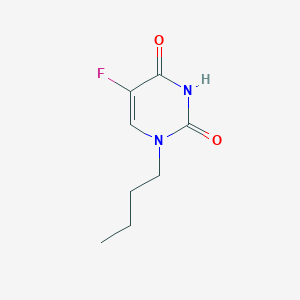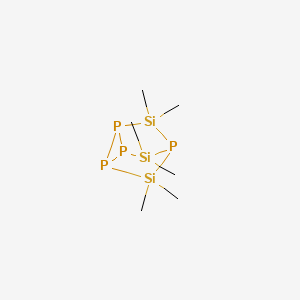![molecular formula C14H13NO4S B14470421 Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate CAS No. 72793-65-8](/img/structure/B14470421.png)
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate is an organic compound that features a nitronaphthalene moiety linked to an ethyl ester through a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.
Formation of the Sulfanyl Intermediate: 1-nitronaphthalene is then reacted with a thiol compound to introduce the sulfanyl group.
Esterification: The resulting sulfanyl intermediate is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: 1-amino-naphthalene derivative.
Substitution: Various substituted naphthalene derivatives.
Hydrolysis: Corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its nitro and sulfanyl groups, potentially inhibiting or modifying their activity. The exact molecular targets and pathways would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitronaphthalene: Shares the nitronaphthalene core but lacks the sulfanyl and ester groups.
Ethyl 2-nitrobenzoate: Contains a nitro group and an ester but on a benzene ring instead of a naphthalene ring.
Thioesters of Naphthalene: Compounds with a thioester linkage to a naphthalene ring.
Uniqueness
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate is unique due to the combination of its nitronaphthalene core, sulfanyl linkage, and ethyl ester group
Eigenschaften
CAS-Nummer |
72793-65-8 |
|---|---|
Molekularformel |
C14H13NO4S |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
ethyl 2-(1-nitronaphthalen-2-yl)sulfanylacetate |
InChI |
InChI=1S/C14H13NO4S/c1-2-19-13(16)9-20-12-8-7-10-5-3-4-6-11(10)14(12)15(17)18/h3-8H,2,9H2,1H3 |
InChI-Schlüssel |
XSWKMWLUIAXIHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)


![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)



![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)


